N-Methyl-N-(3-methylbut-2-en-1-yl)glycine
Description
N-Methyl-N-(3-methylbut-2-en-1-yl)glycine is a modified glycine derivative featuring a prenyl group (3-methylbut-2-en-1-yl) attached to the nitrogen atom of the glycine backbone. This compound is structurally characterized by:
- A branched, unsaturated isoprenoid chain at the N-position.
- A methyl group substituting the second nitrogen atom.
Prenylation is known to enhance lipophilicity and membrane interaction, which may influence biological activity or material properties compared to simpler glycine derivatives.
Properties
CAS No. |
58788-92-4 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-[methyl(3-methylbut-2-enyl)amino]acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-7(2)4-5-9(3)6-8(10)11/h4H,5-6H2,1-3H3,(H,10,11) |
InChI Key |
DIZDDPUSUHVVCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN(C)CC(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Substituent Type | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| N-Methyl-N-(3-methylbut-2-en-1-yl)glycine | Prenyl (C5, unsaturated) | ~159.18* | Branched isoprenoid, double bond |
| Sarcosine | Methyl | 89.09 | –NHCH2COOH |
| Sodium Lauroyl Sarcosinate | Dodecanoyl (C12) | 293.36 | Linear saturated acyl chain |
| N-Methyl-N-benzothiazolyl glycine | Benzothiazolyl | ~280–320* | Aromatic heterocycle |
*Calculated based on formula.
Research Findings and Implications
- Bioactivity Potential: Prenylated glycine derivatives from marine fungi exhibit structural novelty, suggesting the target compound may have untapped pharmacological or ecological roles .
- Material Science : The prenyl group’s unsaturated nature could confer UV reactivity or polymer compatibility, differentiating it from saturated acyl analogs.
- Safety Profile : While direct data is lacking, analogous sarcosine derivatives (e.g., lauroyl sarcosinate) are generally low-toxicity, though prenylated compounds may require specific handling due to increased reactivity .
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